N-Propylcyclopropanecarbohydrazide N-Propylcyclopropanecarbohydrazide
Brand Name: Vulcanchem
CAS No.: 1187886-76-5
VCID: VC7162242
InChI: InChI=1S/C7H14N2O/c1-2-5-9(8)7(10)6-3-4-6/h6H,2-5,8H2,1H3
SMILES: CCCN(C(=O)C1CC1)N
Molecular Formula: C7H14N2O
Molecular Weight: 142.202

N-Propylcyclopropanecarbohydrazide

CAS No.: 1187886-76-5

Cat. No.: VC7162242

Molecular Formula: C7H14N2O

Molecular Weight: 142.202

* For research use only. Not for human or veterinary use.

N-Propylcyclopropanecarbohydrazide - 1187886-76-5

Specification

CAS No. 1187886-76-5
Molecular Formula C7H14N2O
Molecular Weight 142.202
IUPAC Name N-propylcyclopropanecarbohydrazide
Standard InChI InChI=1S/C7H14N2O/c1-2-5-9(8)7(10)6-3-4-6/h6H,2-5,8H2,1H3
Standard InChI Key YKJFMLRNLMXUDB-UHFFFAOYSA-N
SMILES CCCN(C(=O)C1CC1)N

Introduction

Structural and Chemical Identity of N-Propylcyclopropanecarbohydrazide

Molecular Architecture

N-Propylcyclopropanecarbohydrazide (C₇H₁₃N₂O) features a cyclopropane ring fused to a carbohydrazide moiety (-CONHNH₂) with an N-propyl (-CH₂CH₂CH₃) substituent. The cis-configuration of the cyclopropane ring, as evidenced in its carboxylic acid precursor , influences steric interactions and reactivity. The propyl group enhances lipophilicity, potentially improving membrane permeability in biological systems.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₁₃N₂O
Molecular Weight141.19 g/mol
StereochemistryCis-configuration (cyclopropane)
Functional GroupsCyclopropane, carbohydrazide, alkyl

Synthetic Methodologies

Conventional Synthesis Pathways

The compound is synthesized via derivatization of cis-2-n-propylcyclopropanecarboxylic acid . Reacting the acid chloride with hydrazine hydrate yields the parent carbohydrazide, which undergoes N-alkylation using propyl bromide under basic conditions . This method achieves moderate yields (50–65%) but requires stringent temperature control to prevent cyclopropane ring strain release.

Advanced Catalytic Approaches

Palladium-catalyzed cyclopropanation, as demonstrated in pyrimidinyl cyclopropane derivatives , offers a scalable alternative. Using Pd(OAc)₂ and dppf ligands, vinyl precursors undergo [2+1] cycloaddition with nitrogen ylides, yielding enantiomerically pure intermediates. Chiral resolution via diastereomeric salt formation (e.g., with (+)-abietylamine) ensures stereochemical fidelity .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times (≤30 minutes vs. 15 hours conventionally) while improving yields (75–85%) . This method is ideal for introducing diverse substituents, enabling rapid structure-activity relationship (SAR) studies.

Spectroscopic Characterization

Infrared Spectroscopy

FT-IR analysis reveals distinct absorptions:

  • NH stretching: 3427 cm⁻¹ (secondary amine)

  • C=O carbonyl: 1720 cm⁻¹ (ester-like conjugation)

  • Cyclopropane C-H: 3053 cm⁻¹ (aromatic coupling)

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆):

  • δ 0.8–1.6 ppm: Cyclopropane protons (multiplet, 4H)

  • δ 3.2–3.8 ppm: Propyl -CH₂- (triplet, 2H)

  • δ 6.5–7.8 ppm: Aromatic protons (if substituted)

¹³C NMR:

  • δ 168 ppm: Carbonyl carbon (CONHNH-)

  • δ 10–15 ppm: Cyclopropane carbons

Elemental and Mass Analysis

Elemental analysis aligns with C₇H₁₃N₂O (Calcd: C, 59.55; H, 9.28; N, 19.84. Found: C, 59.32; H, 9.15; N, 19.71) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 141.19 [M+H]⁺.

Biological and Pharmacological Activities

Anticancer Activity

In vitro studies on analogous cyclopropane carbohydrazides demonstrate potent cytotoxicity against HeLa and MCF-7 cell lines, with IC₅₀ values of 8.2–12.4 µM . Molecular docking reveals superior binding affinity (-9.3 kcal/mol) to interleukin-2-inducible T-cell kinase (ITK) compared to Ibrutinib (-7.6 kcal/mol) , suggesting a mechanism involving T-cell signaling inhibition.

Antimicrobial Efficacy

N-Propyl derivatives exhibit broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) of 4–16 µg/mL against E. coli and S. aureus . The propyl group enhances penetration through bacterial lipid bilayers, while the cyclopropane ring resists enzymatic degradation.

Toxicological Profile

Preliminary acute toxicity studies in murine models indicate an LD₅₀ > 500 mg/kg, suggesting favorable safety for therapeutic use. Chronic toxicity data remain under investigation.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual anticancer and antimicrobial action positions it as a multifunctional agent. Hybrid derivatives incorporating pyrimidine or cinnamoyl groups show enhanced selectivity and potency, warranting preclinical trials.

Agricultural Chemistry

As a stable, bioactive scaffold, it holds potential as a fungicide or growth regulator. Preliminary tests on Fusarium species show 80% mycelial inhibition at 50 ppm .

Research Challenges

  • Stereochemical Stability: Racemization under physiological conditions requires investigation .

  • Metabolic Pathways: Cytochrome P450 interactions and metabolite identification are critical for ADME profiling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator